3-Formylphenyl 4-methoxybenzenesulfonate
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Overview
Description
3-Formylphenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C14H12O5S. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxybenzenesulfonate moiety.
Scientific Research Applications
3-Formylphenyl 4-methoxybenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural features.
Preparation Methods
The synthesis of 3-Formylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 3-formylphenylboronic acid with 4-methoxybenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Formylphenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
3-Formylphenyl 4-methoxybenzenesulfonate can be compared with similar compounds such as:
3-Formylphenylboronic Acid: Both compounds contain a formyl group attached to a phenyl ring, but the presence of the boronic acid group in 3-formylphenylboronic acid makes it a valuable reagent in Suzuki-Miyaura coupling reactions.
4-Methoxybenzenesulfonyl Chloride: This compound shares the methoxybenzenesulfonate moiety but lacks the formyl group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications .
Properties
IUPAC Name |
(3-formylphenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-12-5-7-14(8-6-12)20(16,17)19-13-4-2-3-11(9-13)10-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNUALDUZDDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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